molecular formula C11H9F2N3O2 B10909783 3-(Difluoromethyl)-4-methyl-1-(2-nitrophenyl)-1H-pyrazole

3-(Difluoromethyl)-4-methyl-1-(2-nitrophenyl)-1H-pyrazole

Cat. No.: B10909783
M. Wt: 253.20 g/mol
InChI Key: TXVHRRUSXZGFJS-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-methyl-1-(2-nitrophenyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with difluoromethyl, methyl, and nitrophenyl groups

Preparation Methods

The synthesis of 3-(Difluoromethyl)-4-methyl-1-(2-nitrophenyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-nitrobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization with difluoromethyl ketone under acidic conditions to yield the desired pyrazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-(Difluoromethyl)-4-methyl-1-(2-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the pyrazole ring.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like sodium methoxide, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Difluoromethyl)-4-methyl-1-(2-nitrophenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-methyl-1-(2-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrophenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-(Difluoromethyl)-4-methyl-1-(2-nitrophenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    3-(Trifluoromethyl)-4-methyl-1-(2-nitrophenyl)-1H-pyrazole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may affect its chemical reactivity and biological activity.

    3-(Difluoromethyl)-4-methyl-1-(2-aminophenyl)-1H-pyrazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H9F2N3O2

Molecular Weight

253.20 g/mol

IUPAC Name

3-(difluoromethyl)-4-methyl-1-(2-nitrophenyl)pyrazole

InChI

InChI=1S/C11H9F2N3O2/c1-7-6-15(14-10(7)11(12)13)8-4-2-3-5-9(8)16(17)18/h2-6,11H,1H3

InChI Key

TXVHRRUSXZGFJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C(F)F)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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